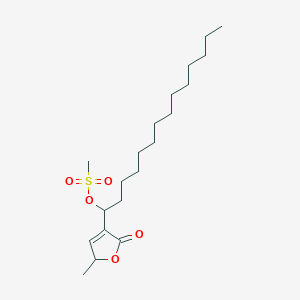
1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate is a synthetic organic compound characterized by a furan ring substituted with a methyl group and a methanesulfonate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate typically involves the esterification of 5-methyl-2-oxo-2,5-dihydrofuran-3-yl with tetradecyl methanesulfonate. The reaction is carried out under acidic conditions, often using methanesulfonic acid as a catalyst. The reaction mixture is refluxed in an organic solvent such as dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.
化学反応の分析
Types of Reactions
1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.
Substitution: The methanesulfonate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methanesulfonate group.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and ethers.
Substitution: Products vary depending on the nucleophile used, such as amides or thioethers.
科学的研究の応用
1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate involves its interaction with cellular components. The compound can form hydrogen bonds with active sites in enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or antioxidant activity .
類似化合物との比較
Similar Compounds
- 4-Methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate
- 13-(5-Methyl-2-oxo-2,5-dihydro-3-furanyl)tridecanal
- Methyl ®-2-(®-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyacetate
Uniqueness
1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate is unique due to its specific structural features, such as the long tetradecyl chain and the methanesulfonate ester group. These features confer distinct physicochemical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
75938-47-5 |
|---|---|
分子式 |
C20H36O5S |
分子量 |
388.6 g/mol |
IUPAC名 |
1-(2-methyl-5-oxo-2H-furan-4-yl)tetradecyl methanesulfonate |
InChI |
InChI=1S/C20H36O5S/c1-4-5-6-7-8-9-10-11-12-13-14-15-19(25-26(3,22)23)18-16-17(2)24-20(18)21/h16-17,19H,4-15H2,1-3H3 |
InChIキー |
VVYRUOVPCVTKEM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(C1=CC(OC1=O)C)OS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


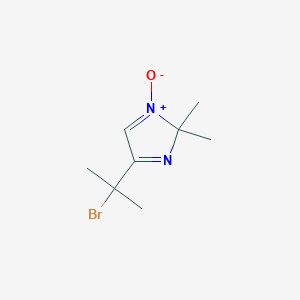
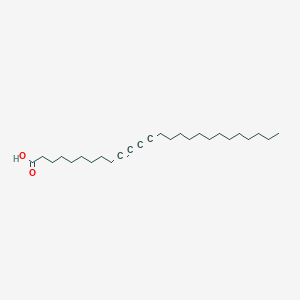
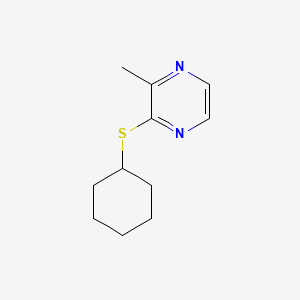
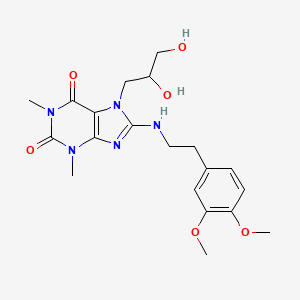

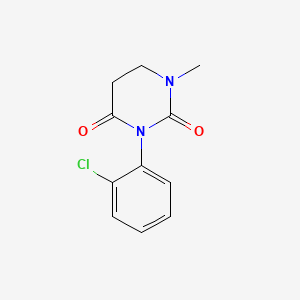

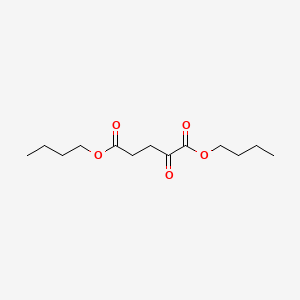
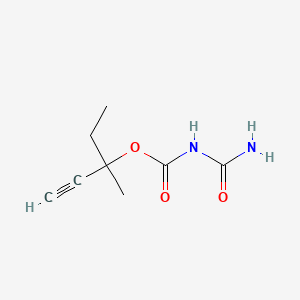
![1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B14445538.png)
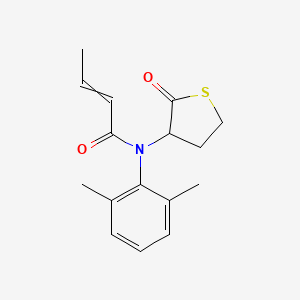
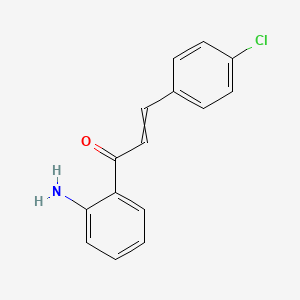
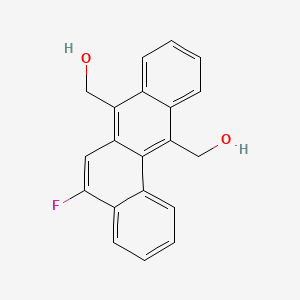
![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)
